molecular formula C20H29N3O B4558556 N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE

N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE

Cat. No.: B4558556
M. Wt: 327.5 g/mol
InChI Key: RWAWZFGGQDUXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound featuring a benzodiazole ring, a butyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Attachment of the Butyl Group: The butyl group is introduced via alkylation, using butyl halides in the presence of a base.

    Formation of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the benzodiazole derivative with cyclohexanecarboxylic acid or its derivatives under amide formation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide
  • N-(1H-Benzimidazol-2-ylmethyl)-3-methylbenzamide

Uniqueness

N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1-butylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-2-3-15-23-18-12-8-7-11-17(18)22-19(23)13-14-21-20(24)16-9-5-4-6-10-16/h7-8,11-12,16H,2-6,9-10,13-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAWZFGGQDUXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE

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